(Z)-9-Hexadecen-1-ol chemical properties and structure
(Z)-9-Hexadecen-1-ol chemical properties and structure
An In-Depth Technical Guide to (Z)-9-Hexadecen-1-ol: Structure, Properties, and Applications
Introduction
(Z)-9-Hexadecen-1-ol, also known by its common name Palmitoleyl alcohol, is a long-chain unsaturated fatty alcohol that serves as a critical molecule in both ecological and biomedical research.[1][2] Structurally, it is characterized by a sixteen-carbon chain with a primary alcohol functional group and a single cis double bond at the ninth carbon position.[1][3] Its primary significance lies in the field of chemical ecology, where it functions as a key component of the sex pheromone blend for numerous insect species, particularly moths and bees.[4] Beyond its role as a semiochemical, (Z)-9-Hexadecen-1-ol is gaining attention for its diverse biological activities, including virucidal and antibacterial properties.[1] Furthermore, it is a valuable synthetic intermediate for producing other important semiochemicals, such as (Z)-9-Hexadecenal and (Z)-9-Hexadecenyl acetate, which are utilized in integrated pest management strategies.[5][6] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, biological functions, synthesis, and analytical characterization for researchers and drug development professionals.
Part 1: Molecular Structure and Physicochemical Properties
Chemical Structure and Isomerism
The bioactivity of (Z)-9-Hexadecen-1-ol is intrinsically linked to its specific molecular architecture. The molecule consists of a 16-carbon aliphatic backbone, making it a fatty alcohol.[7] Key structural features include:
-
A primary hydroxyl (-OH) group at position 1 (C1).
-
A double bond between position 9 (C9) and position 10 (C10).
-
A Z or cis configuration of the substituents around the double bond, which causes a characteristic bend in the carbon chain.
This specific stereochemistry is crucial. The geometric isomer, (E)-9-Hexadecen-1-ol (or trans-9-Hexadecen-1-ol), has a more linear shape and typically exhibits significantly different, often inhibitory or non-existent, biological activity in systems where the (Z)-isomer is active.[5][8][9] The precise shape and electronic distribution of the (Z)-isomer are what allow it to bind effectively to specific olfactory receptors in insects.
Table 1: Chemical Identifiers for (Z)-9-Hexadecen-1-ol
| Identifier | Value |
| IUPAC Name | (9Z)-Hexadec-9-en-1-ol |
| Synonyms | Palmitoleyl alcohol, cis-9-Hexadecenol, Z9-16:OH[1] |
| CAS Number | 10378-01-5[1][3] |
| Molecular Formula | C₁₆H₃₂O[1][3] |
| Molecular Weight | 240.42 g/mol [1] |
| InChI | InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3/b8-7-[1][10] |
| SMILES | CCCCC/C=C\CCCCCCCCO[1][11] |
Physicochemical Properties
The physical properties of (Z)-9-Hexadecen-1-ol are characteristic of a long-chain fatty alcohol, influencing its environmental fate, solubility, and handling requirements.
Table 2: Physicochemical Data for (Z)-9-Hexadecen-1-ol
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [12][13] |
| Boiling Point | ~340 °C @ 760 mmHg | [14] |
| Density | ~0.847 g/cm³ | [14] |
| Flash Point | ~115.4 °C | [14] |
| Vapor Pressure | 5.88E-06 mmHg @ 25°C | [14] |
| Solubility | Soluble in ethanol, DMF, DMSO; Insoluble in water | [1][15] |
| logP (o/w) | 5.236 | [14] |
| Storage | Recommended at -20°C under an inert atmosphere | [1][14] |
Part 2: Biological Significance and Mechanism of Action
Role as an Insect Pheromone
(Z)-9-Hexadecen-1-ol is a well-documented semiochemical, acting as a pheromone component for a wide range of insects.[4] It is a crucial signal in chemical communication systems, primarily for mating. It is a known sex pheromone component for economically significant moth species such as Helicoverpa assulta (Oriental tobacco budworm) and has been identified in various other Lepidoptera and Hymenoptera species, including the bumblebee Bombus humilis.[1][4]
The mechanism of action involves the release of the pheromone by one insect (typically the female) and its detection by another (the male). The lipophilic pheromone molecules travel through the air and are captured by long, sensilla-rich antennae of the receiving insect. Inside these sensilla, the pheromone binds to specific Pheromone-Binding Proteins (PBPs), which transport the molecule across the aqueous sensillar lymph to Olfactory Receptors (ORs) on the dendritic membrane of olfactory sensory neurons.[5] The binding to the OR triggers a signal transduction cascade, leading to an electrical signal that is processed in the antennal lobe of the insect's brain, ultimately eliciting a specific behavioral response, such as upwind flight to locate the mate.[1]
Caption: Generalized workflow of insect pheromone communication.
Other Biological Activities
Beyond its role in entomology, (Z)-9-Hexadecen-1-ol has demonstrated promising pharmacological activities. This suggests its potential as a lead compound in drug development.
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Virucidal Activity: Research has shown that (Z)-9-Hexadecen-1-ol is virucidal against Herpes Simplex Virus 2 (HSV-2) at a concentration of 10 mM.[1] This activity is characteristic of certain long-chain unsaturated alcohols and monoglycerides, which are thought to disrupt the viral envelope.
-
Antibacterial Activity: The compound is active against the bacterium Streptococcus mutans, a primary contributor to dental caries, with a reported Minimum Inhibitory Concentration (MIC) of 1.56 μg/ml.[1]
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Anti-inflammatory Properties: Palmitoleyl alcohol has been reported to possess anti-inflammatory properties, though the specific mechanisms require further elucidation.[11]
Part 3: Synthesis and Spectroscopic Analysis
The synthesis and purification of (Z)-9-Hexadecen-1-ol with high stereochemical purity is essential for its use in both research and commercial applications.
Synthetic Protocols
A common and direct method for synthesizing (Z)-9-Hexadecen-1-ol is the reduction of a corresponding ester, such as methyl (Z)-9-hexadecenoate (methyl palmitoleate).[5][16] Strong hydride reagents are required for this transformation.
Causality: Lithium aluminum hydride (LiAlH₄) is chosen as the reducing agent due to its high reactivity, which allows for the efficient conversion of the ester to the primary alcohol without affecting the carbon-carbon double bond. The reaction must be conducted under strictly anhydrous (water-free) conditions because LiAlH₄ reacts violently with water. An ethereal solvent like diethyl ether or tetrahydrofuran (THF) is used as it is inert to the reagent and effectively solubilizes the reactants. The final "workup" step with a mild acid is necessary to neutralize any remaining reagent and protonate the resulting alkoxide to yield the final alcohol product.
Step-by-Step Methodology:
-
Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with methyl (Z)-9-hexadecenoate (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cooling: The solution is cooled to 0 °C in an ice bath to control the initial exothermic reaction.
-
Reagent Addition: Lithium aluminum hydride (LiAlH₄, approx. 1.2 eq) is added portion-wise to the stirred solution.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours until the reaction is complete (monitored by TLC or GC).
-
Quenching: The flask is cooled back to 0 °C, and the reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water to precipitate the aluminum salts.
-
Filtration & Extraction: The resulting white precipitate is filtered off and washed with diethyl ether. The combined organic filtrate is washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude alcohol is purified by flash column chromatography on silica gel to yield pure (Z)-9-Hexadecen-1-ol.
Caption: Workflow for the synthesis of (Z)-9-Hexadecen-1-ol via ester reduction.
Spectroscopic Characterization
Unambiguous identification and purity assessment of (Z)-9-Hexadecen-1-ol requires a combination of spectroscopic techniques.
Sample Preparation: Approximately 5-10 mg of the purified alcohol is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
¹H NMR Analysis:
-
Expected Signals:
-
δ ~5.3-5.4 ppm: A multiplet corresponding to the two vinylic protons (-CH=CH-). The coupling constant (J) between these protons is expected to be ~10-12 Hz, which is characteristic of a cis double bond.
-
δ ~3.64 ppm: A triplet corresponding to the two protons of the hydroxymethylene group (-CH₂OH).
-
δ ~2.01 ppm: A multiplet for the four allylic protons adjacent to the double bond.
-
δ ~1.2-1.6 ppm: A large, broad signal representing the bulk of the methylene (-CH₂-) protons in the alkyl chain.
-
δ ~0.88 ppm: A triplet for the three protons of the terminal methyl group (-CH₃).
-
¹³C NMR Analysis:
-
Expected Signals:
-
δ ~129-130 ppm: Two signals for the two olefinic carbons (-CH=CH-).
-
δ ~63 ppm: Signal for the hydroxymethylene carbon (-CH₂OH).
-
δ ~22-33 ppm: A series of signals for the various methylene carbons in the chain.
-
δ ~14 ppm: Signal for the terminal methyl carbon.
-
Methodology: A dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into a GC equipped with a nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-Wax). The oven temperature is ramped to elute the compound, which then enters the mass spectrometer.
Analysis:
-
Retention Time: The retention time is characteristic of the compound under specific GC conditions.[3]
-
Mass Spectrum (Electron Ionization): The molecular ion peak [M]⁺ at m/z 240 may be observed but is often weak or absent for long-chain alcohols.[10] A more prominent peak is often seen at m/z 222, corresponding to the loss of water [M-H₂O]⁺. The spectrum is typically dominated by a series of fragment ions resulting from cleavage along the alkyl chain, with characteristic clusters of ions separated by 14 mass units (-CH₂-).[8]
Methodology: A neat film of the liquid alcohol is placed between two potassium bromide (KBr) plates for analysis.
Analysis:
-
Expected Absorption Bands:
-
~3330 cm⁻¹ (broad): Strong O-H stretching vibration, characteristic of the alcohol group.
-
~2925 and 2855 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain.
-
~1655 cm⁻¹ (weak): C=C stretching vibration. This peak can be weak for symmetrically substituted cis-alkenes.
-
~1058 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.
-
Conclusion
(Z)-9-Hexadecen-1-ol is a molecule of significant scientific interest, bridging the fields of chemical ecology, organic synthesis, and pharmacology. Its precise stereostructure is paramount to its function as a potent insect pheromone, making its stereoselective synthesis and rigorous analytical characterization essential endeavors. The discovery of its virucidal and antibacterial activities opens new avenues for research in drug development, highlighting the potential for naturally occurring semiochemicals to serve as templates for novel therapeutic agents. The protocols and data presented in this guide offer a technical foundation for researchers aiming to work with and explore the multifaceted nature of this important fatty alcohol.
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